N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c24-21-9-7-18(8-10-21)22(26-11-13-28-14-12-26)16-25-23(27)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15,22H,11-14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWZSZTJYWKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate.
Introduction of the Morpholinoethyl Group:
Coupling with Naphthamide: The final step is the coupling of the morpholinoethyl-fluorophenyl intermediate with a naphthamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Selective BChE Inhibition
Recent studies have highlighted the compound's efficacy as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the hydrolysis of acetylcholine and related compounds. The inhibition of BChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) peptides is a hallmark.
- Mechanism of Action : Molecular docking studies indicate that N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide binds effectively to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE, demonstrating improved selectivity over acetylcholinesterase (AChE) . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant anti-Aβ aggregation activity, which is dose-dependent and does not induce cytotoxicity towards neuroblastoma cells (SH-SY5Y). These findings suggest its potential utility in therapeutic strategies aimed at mitigating Aβ toxicity .
Neuroprotective Effects
2.1 Protective Activity Against Aβ-Induced Toxicity
The compound's ability to protect neurons from Aβ-induced toxicity has been documented through various experimental models. The protective effects observed in SH-SY5Y cells indicate that it may serve as a neuroprotective agent, potentially slowing the progression of neurodegenerative conditions.
- Case Study : A study demonstrated that treatment with this compound significantly reduced cell death induced by Aβ exposure, suggesting its role in preserving neuronal integrity .
Synthesis and Structural Optimization
3.1 Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of amide bonds. Techniques such as molecular docking and structure-activity relationship (SAR) studies have been employed to optimize its chemical structure for enhanced activity.
- Catalytic Approaches : Various catalytic methods for amide bond formation have been explored, including metal-catalyzed reactions and enzymatic processes. These methods aim to improve yield and reduce by-products during synthesis .
Data Summary Table
| Application Area | Details |
|---|---|
| BChE Inhibition | Selective inhibition with IC50 values indicating potency; shows improved selectivity over AChE. |
| Neuroprotection | Protects SH-SY5Y cells from Aβ-induced toxicity; anti-Aβ aggregation activity demonstrated. |
| Synthesis Methodologies | Involves catalytic approaches for efficient amide bond formation; optimization via SAR studies. |
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: Fluorine vs. Dimethylamino: The 4-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to the dimethylamino substituent in , which could increase solubility but reduce electron-withdrawing effects. Naphthamide vs. Morpholine Derivatives: The morpholinoethyl group is conserved across multiple analogs (), suggesting its role in modulating solubility and hydrogen-bonding capacity.
Structure-Activity Relationships (SAR)
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve target selectivity compared to chlorine derivatives (e.g., ).
- Naphthamide Modifications : Ethoxy or bromo-methoxy substituents () could influence steric hindrance or π-π stacking interactions in binding pockets.
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₁N₃O
- Molecular Weight : 305.35 g/mol
The compound features a naphthamide backbone with a morpholinoethyl side chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may influence various biological pathways by modulating enzyme activities or receptor functions. The precise mechanism often involves:
- Binding Affinity : The compound may exhibit high binding affinity to certain enzymes or receptors, leading to altered physiological responses.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases .
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial and antifungal properties. These activities are essential for developing new therapeutic agents against resistant pathogens.
Neuroprotective Effects
Studies have suggested that derivatives of this compound could exhibit neuroprotective effects by inhibiting Aβ aggregation, which is significant in Alzheimer's disease research. The inhibition of BChE has also been linked to improved cognitive function in preclinical models .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the fluorophenyl group significantly affect the compound's potency and selectivity towards specific biological targets.
- Morpholino Group Influence : The presence of the morpholino group enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles .
Table 1: Summary of SAR Findings
| Compound Variant | Structural Modification | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Original Compound | - | Neuroprotective | - |
| Variant A | 4-methoxy substitution | Increased BChE Inhibition | 6.9 |
| Variant B | Morpholino modification | Enhanced solubility | - |
Case Studies
Several case studies have highlighted the therapeutic potential and biological activity of related compounds:
- Neuroprotective Activity : A study demonstrated that a related naphthamide derivative showed significant neuroprotective effects in SH-SY5Y neuroblastoma cells, indicating its potential use in treating neurodegenerative diseases .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar structures, revealing promising results against various bacterial strains, supporting further development for clinical applications.
- Inhibition Studies : Research conducted on BChE inhibitors derived from similar scaffolds indicated that modifications at specific positions could enhance inhibitory activity significantly, providing insights for future drug design strategies .
Q & A
Q. What are the recommended synthetic pathways for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-naphthamide, and how can purity be optimized during synthesis?
Methodological Answer:
- Step 1 : Begin with a nucleophilic substitution reaction between 4-fluorophenethylamine and morpholine to form the morpholinoethyl intermediate.
- Step 2 : Couple this intermediate with 2-naphthoyl chloride under Schotten-Baumann conditions (using a biphasic solvent system like dichloromethane/water with a base such as NaHCO₃).
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use - and -NMR to confirm connectivity, FT-IR for functional group validation (amide C=O stretch at ~1650–1700 cm), and UV-Vis spectroscopy to assess π-π* transitions in the naphthamide moiety.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation.
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectral data .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Hygroscopicity Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, assessing mass changes and purity .
Q. What solvent systems are optimal for solubility studies, and how can solubility challenges be addressed?
Methodological Answer:
- Initial Screening : Test solubility in DMSO, ethanol, acetonitrile, and aqueous buffers (pH 1.2–7.4).
- Co-solvency Approach : Use blends like PEG-400/water or cyclodextrin-based formulations for low-solubility cases.
- Quantification : Apply nephelometry or UV-spectrophotometry for solubility measurements .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated waste (due to fluorophenyl groups).
- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for large-scale synthesis?
Methodological Answer:
- Quantum Chemical Modeling : Use Gaussian or ORCA to simulate reaction pathways and identify rate-limiting steps.
- Machine Learning (ML) : Train ML models on existing reaction data (e.g., temperature, solvent polarity, catalyst loading) to predict optimal conditions.
- Feedback Loops : Integrate experimental data with computational predictions to refine parameters iteratively .
Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental outcomes?
Methodological Answer:
- Sensitivity Analysis : Vary input parameters (e.g., solvent dielectric constant, steric effects) in simulations to identify discrepancies.
- Cross-Validation : Compare results across multiple analytical techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior).
- Error Source Identification : Audit experimental protocols for inconsistencies (e.g., impurity interference in spectroscopic readings) .
Q. How can impurity profiles be rigorously analyzed and controlled during synthesis?
Methodological Answer:
- Impurity Mapping : Use LC-MS/MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products).
- Threshold Adherence : Follow ICH Q3A guidelines, setting limits for individual impurities (<0.1%) and total impurities (<0.5%).
- Process Adjustments : Modify reaction stoichiometry or quenching steps to minimize side reactions .
Q. What factorial design approaches are suitable for optimizing reaction yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE) : Implement a 2 factorial design to test variables (temperature, catalyst concentration, reaction time).
- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships between variables.
- Statistical Validation : Apply ANOVA to confirm significance of factors (p < 0.05) .
Q. How can chemical software enhance data integrity and reproducibility in studies involving this compound?
Methodological Answer:
Q. What methodologies are recommended for studying environmental degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Exclude aqueous solutions to simulated sunlight (AM 1.5G spectrum) and analyze breakdown products via GC-MS.
- Biodegradation Assays : Use OECD 301D Ready Biodegradability Test with activated sludge.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) for environmental risk assessment .
Q. How can researchers design in vitro models to assess the compound’s interaction with biological targets?
Methodological Answer:
- Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity.
- Cell-Based Assays : Employ HEK293 cells transfected with target receptors (e.g., GPCRs) for functional studies (cAMP or calcium flux measurements).
- Data Normalization : Include positive/negative controls and normalize results to cell viability (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
